(S)-1-(2-Methoxypyridin-4-yl)ethanaMine
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Overview
Description
(S)-1-(2-Methoxypyridin-4-yl)ethanaMine is a chiral amine compound with a pyridine ring substituted with a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methoxypyridin-4-yl)ethanaMine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Functional Group Introduction:
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methoxypyridin-4-yl)ethanaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(2-Methoxypyridin-4-yl)ethanaMine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Methoxypyridin-4-yl)ethanaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Methoxypyridin-4-yl)ethanaMine: The enantiomer of the compound with different stereochemistry.
2-(2-Methoxypyridin-4-yl)ethanamine: A similar compound with an ethylamine group at the 2-position.
2-Methoxypyridine-4-boronic acid: A boronic acid derivative with similar structural features.
Uniqueness
(S)-1-(2-Methoxypyridin-4-yl)ethanaMine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity compared to its enantiomer and other similar compounds. This makes it valuable in the development of chiral drugs and other specialized applications.
Properties
IUPAC Name |
(1S)-1-(2-methoxypyridin-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-8(5-7)11-2/h3-6H,9H2,1-2H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQSFIMSXWJIAT-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NC=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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